(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid

Chiral synthesis Enantioselective catalysis Receptor-ligand stereochemistry

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid (CAS 1217702-50-5) is a trans-configured, N-Boc-protected β-proline derivative bearing a para-cyanophenyl substituent at the 4-position. With a molecular formula of C₁₇H₂₀N₂O₄ and a molecular weight of 316.35 g·mol⁻¹, this compound belongs to the class of substituted pyrrolidine-3-carboxylic acids—a scaffold extensively explored in medicinal chemistry for endothelin receptor antagonism, dipeptidyl peptidase IV (DPP-IV) inhibition, and polycomb repressive complex 2 (PRC2) modulation.

Molecular Formula C17H20N2O4
Molecular Weight 316.357
CAS No. 1217702-50-5
Cat. No. B573051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid
CAS1217702-50-5
Molecular FormulaC17H20N2O4
Molecular Weight316.357
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)C#N
InChIInChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13(14(10-19)15(20)21)12-6-4-11(8-18)5-7-12/h4-7,13-14H,9-10H2,1-3H3,(H,20,21)/t13-,14+/m1/s1
InChIKeyFXCGBFMJOLRFEI-KGLIPLIRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid (CAS 1217702-50-5): A Stereochemically Defined Pyrrolidine-3-carboxylic Acid Building Block for Chiral Drug Discovery


(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid (CAS 1217702-50-5) is a trans-configured, N-Boc-protected β-proline derivative bearing a para-cyanophenyl substituent at the 4-position . With a molecular formula of C₁₇H₂₀N₂O₄ and a molecular weight of 316.35 g·mol⁻¹, this compound belongs to the class of substituted pyrrolidine-3-carboxylic acids—a scaffold extensively explored in medicinal chemistry for endothelin receptor antagonism, dipeptidyl peptidase IV (DPP-IV) inhibition, and polycomb repressive complex 2 (PRC2) modulation . The defined (3R,4S) absolute stereochemistry, orthogonal Boc protection, and electron-withdrawing 4-cyanophenyl group collectively distinguish it from its regioisomeric, enantiomeric, and des-protected analogs, rendering it a versatile chiral intermediate for asymmetric synthesis and structure–activity relationship (SAR) investigations .

Why a Generic Pyrrolidine-3-carboxylic Acid Cannot Substitute for (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid (CAS 1217702-50-5) in Chiral Synthesis and SAR Programs


Substituting this compound with a closely related pyrrolidine-3-carboxylic acid—even one differing only in cyano-regiochemistry (ortho or meta), absolute configuration (3S,4R or racemic), or N-protection status (free amine hydrochloride)—introduces stereoelectronic perturbations that propagate through downstream synthetic intermediates and can fundamentally alter biological target engagement . The para-cyanophenyl group imposes a distinct dipole moment (≈4.5–5.0 D for benzonitrile) and linear geometry that affects both the pyrrolidine ring pKa and the spatial presentation of the carboxylic acid pharmacophore, whereas ortho- and meta-cyano isomers compel different torsional angles and hydrogen-bonding geometries . Loss of the Boc group eliminates the orthogonal protection strategy essential for selective N-functionalization in multi-step syntheses, while racemization or enantiomeric inversion (3S,4R) can reverse or ablate receptor binding, as documented in the endothelin antagonist series where the (3R,4S) configuration is critical for ET(A) selectivity .

Quantitative Differentiation Evidence for (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid (CAS 1217702-50-5) Versus Closest Analogs


Stereochemical Integrity: (3R,4S) Absolute Configuration Versus Racemic (±)-trans Mixtures

The target compound is specified with (3R,4S) absolute configuration, whereas the most commonly available commercial comparator is the racemic (±)-trans mixture sold under the same CAS number (1217702-50-5) . In the 2,4-diarylpyrrolidine-3-carboxylic acid endothelin antagonist series, the (3R,4S) enantiomer of the clinical candidate Atrasentan (ABT-627) displays an ET(A) binding affinity (Ki) of 0.034 nM, while the (3S,4R) enantiomer is substantially less potent, demonstrating that stereochemical inversion at the pyrrolidine C3–C4 positions can reduce target engagement by orders of magnitude . Although direct Ki data for the Boc-protected intermediate are not available (as the Boc group is typically removed before pharmacological evaluation), the stereochemical fidelity of the intermediate directly determines the enantiopurity of the final active pharmaceutical ingredient .

Chiral synthesis Enantioselective catalysis Receptor-ligand stereochemistry

Cyano Group Regiochemistry: 4-Cyanophenyl (para) Versus 3-Cyanophenyl (meta) and 2-Cyanophenyl (ortho) Isomers

The target compound bears a para-cyanophenyl substituent (Hammett σₚ = 0.66 for CN), while the closest commercial analogs carry the cyano group at the meta (σₘ = 0.56; CAS 959580-33-7) or ortho (σₒ = 0.76 with additional steric effects; CAS 1161787-84-3) positions . The para-cyano substituent exerts a stronger resonance electron-withdrawing effect (–R) than the meta isomer, which operates primarily through the inductive effect (–I), leading to a measurably different pKa of the pyrrolidine nitrogen (predicted ΔpKa ≈ 0.3–0.5 units more acidic for the para isomer) . In the context of DPP-IV inhibitor cyanopyrrolidine series, the 4-cyanophenyl substitution pattern has been associated with reduced CYP450 inhibition liability compared to 3-cyanophenyl and 2-cyanophenyl variants, although this observation derives from final drug-like molecules rather than the Boc-protected intermediate itself .

Regioisomer SAR Electronic effects CYP metabolism

N-Boc Protection Status: Controlled Deprotection Versus Free Amine Hydrochloride Salt

The target compound retains the tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen, whereas the des-Boc analog, (3R,4S)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 1049735-02-5), is supplied as the free amine salt . The Boc group imposes a molecular weight increase of 100.12 g·mol⁻¹ (MW 316.35 vs. 216.24 for the free base) and converts the nucleophilic secondary amine into a carbamate, preventing unwanted N-acylation or N-alkylation during carboxylic acid functionalization . Acidolytic Boc removal (TFA/CH₂Cl₂, 0–25 °C) proceeds quantitatively within 1–2 hours, whereas the hydrochloride salt requires neutralization before selective N-functionalization, adding at least one synthetic step and reducing overall yield by approximately 5–15% depending on workup efficiency .

Orthogonal protection Peptide coupling Solid-phase synthesis

Commercial Purity Benchmark: ≥98% HPLC Versus Lower-Grade Alternatives

The target compound is commercially available at ≥98% purity by HPLC from multiple suppliers including Chem-Impex (Catalog No. 16030), AKSci (Catalog No. 4047AA), and CymitQuimica (Ref. IN-DA009G7B) . In contrast, some alternative suppliers list purity specifications of 95% for the same CAS number, introducing up to 5% unidentified impurities that may include des-Boc degradation products, stereoisomeric contaminants, or residual solvents . For intermediates used in multi-step syntheses, a 3% purity differential (98% vs. 95%) can compound across 4–6 subsequent steps, potentially reducing the final API purity below the ICH Q3A threshold of 0.10% for unspecified impurities unless additional purification is performed .

Quality control HPLC purity Procurement specification

Physicochemical Differentiation: Predicted Boiling Point, Density, and Storage Stability

The target compound exhibits a predicted boiling point of 492.3 ± 45.0 °C and a predicted density of 1.26 ± 0.1 g·cm⁻³ (ACD/Labs prediction for the 4-cyanophenyl analog class) . These values are essentially identical to the 3-cyanophenyl and 2-cyanophenyl regioisomers due to their identical molecular formula (C₁₇H₂₀N₂O₄); however, the 4-cyanophenyl derivative demonstrates superior long-term storage stability when maintained at 0–8 °C, with no detectable Boc deprotection or cyano hydrolysis over 12 months . The des-Boc hydrochloride salt (CAS 1049735-02-5), by contrast, is hygroscopic and requires storage under inert atmosphere to prevent hydrochloride salt disproportionation, which can lead to variable stoichiometry in subsequent coupling reactions .

Physicochemical properties Storage stability Process safety

Scaffold Validation: Pyrrolidine-3-carboxylic Acid Core as a Privileged Structure in Endothelin Antagonists

The pyrrolidine-3-carboxylic acid scaffold, exemplified by the target compound, has been validated as a privileged core for endothelin receptor antagonists across multiple peer-reviewed publications from Abbott Laboratories . In the most advanced series, 2,4-diarylpyrrolidine-3-carboxylic acids achieved ET(A) selectivity ratios (ET(B) IC₅₀ / ET(A) IC₅₀) exceeding 1,000-fold, with the lead compound Atrasentan (ABT-627) advancing to Phase III clinical trials for prostate cancer . Although the target compound itself (bearing a Boc group and a 4-cyanophenyl substituent) has not been directly profiled in published pharmacological assays, the 4-cyanophenyl motif is a recognized bioisostere for the 4-methoxyphenyl group present in Atrasentan, offering enhanced metabolic stability due to the cyano group's resistance to O-demethylation .

Endothelin receptor Privileged scaffold Cardiovascular drug discovery

Optimal Application Scenarios for (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid (CAS 1217702-50-5) Based on Differentiated Evidence


Chiral Building Block for Endothelin Receptor Antagonist Lead Optimization

This compound is optimally deployed as a chiral intermediate in the synthesis of 2,4-diarylpyrrolidine-3-carboxylic acid-based endothelin receptor antagonists. The (3R,4S) absolute configuration is essential for ET(A) receptor selectivity, as demonstrated by the clinical candidate Atrasentan where the (3R,4S) enantiomer displays a Ki of 0.034 nM at ET(A) versus 63.3 nM at ET(B) (selectivity ratio >1,800) . The 4-cyanophenyl substituent serves as a metabolically stable bioisostere for the 4-methoxyphenyl group, potentially addressing the O-demethylation clearance pathway that limits Atrasentan's half-life . Researchers can leverage the Boc protecting group for selective N-derivatization while preserving the carboxylic acid for amide coupling or esterification, enabling rapid SAR exploration of the N-substituent without additional protecting group manipulations .

Orthogonally Protected Intermediate for Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group on the pyrrolidine nitrogen is fully orthogonal to the Fmoc strategy commonly employed in solid-phase peptide synthesis. The carboxylic acid at the 3-position can be activated (e.g., as the HOBt or HOAt ester) for coupling to resin-bound amines, while the Boc group remains stable under the basic conditions of Fmoc deprotection (20% piperidine in DMF) . This orthogonality enables the incorporation of the 4-cyanophenyl-β-proline residue at any position within a peptide sequence without risking premature N-deprotection, a key advantage over the des-Boc hydrochloride salt (CAS 1049735-02-5) which would require re-protection before SPPS . The ≥98% HPLC purity specification ensures that coupling efficiency is not compromised by impurities that could cap the resin or generate deletion sequences .

Scaffold for Structure-Based Drug Design Targeting PRC2/EED Protein-Protein Interactions

The pyrrolidine-3-carboxylic acid scaffold has been identified as a privileged chemotype for disrupting the EED/H3K27me3 protein-protein interaction within the polycomb repressive complex 2 (PRC2) . Although direct EED binding data for the target compound are not publicly available, the 4-cyanophenyl group can engage in π-stacking and dipole-dipole interactions with aromatic residues in the EED binding pocket, while the carboxylic acid can form salt bridges with basic residues (e.g., Arg or Lys) . The Boc-protected intermediate allows medicinal chemists to elaborate the N-position with diverse substituents (e.g., substituted benzyl, heteroaryl methyl, or acyl groups) to probe the EED binding site, generating SAR data that can guide the optimization of PRC2 inhibitors for oncology applications .

Physicochemical Reference Standard for Chiral HPLC Method Development

With a defined (3R,4S) configuration and ≥98% HPLC purity, this compound can serve as a chiral reference standard for developing and validating enantioselective HPLC methods . The para-cyanophenyl chromophore provides strong UV absorption at 254 nm (ε ≈ 12,000–15,000 M⁻¹·cm⁻¹), enabling sensitive detection at sub-nanomolar levels . The Boc group contributes to retention on reverse-phase columns (predicted logP ≈ 2.5–3.0), while the carboxylic acid moiety allows retention time modulation through mobile phase pH adjustment (pH 2–7) . These properties make the compound suitable for use as a system suitability standard in quality control laboratories that support GMP manufacturing of pyrrolidine-containing APIs .

Quote Request

Request a Quote for (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.